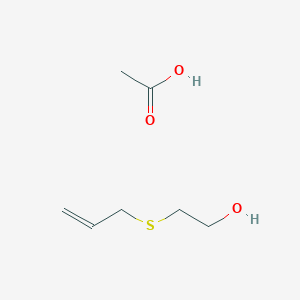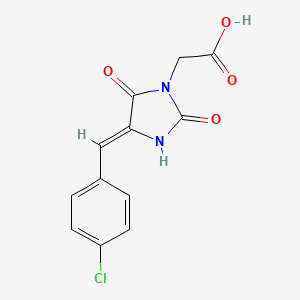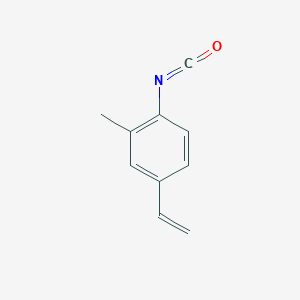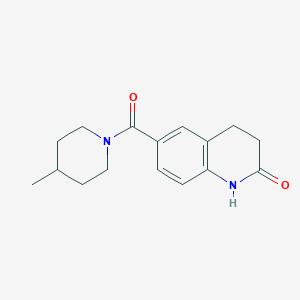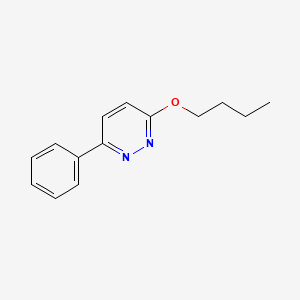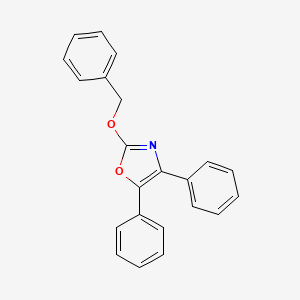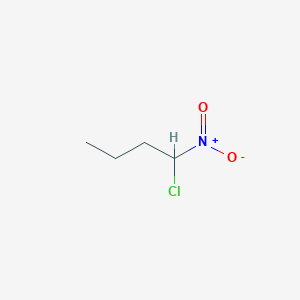
1-Chloro-1-nitrobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-nitrobutane is an organic compound with the molecular formula C4H8ClNO2 It is a member of the nitroalkane family, characterized by the presence of both a nitro group (-NO2) and a chloro group (-Cl) attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-1-nitrobutane can be synthesized through several methods. One common approach involves the nitration of 1-chlorobutane. This process typically requires the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Another method involves the chlorination of 1-nitrobutane. This reaction can be achieved using chlorine gas (Cl2) in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is typically conducted at elevated temperatures to facilitate the substitution of the hydrogen atom with a chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration or chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-nitrobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted nitrobutanes.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroalkenes or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Typical reducing agents are hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Substituted nitrobutanes, such as 1-hydroxy-1-nitrobutane or 1-amino-1-nitrobutane.
Reduction: 1-Chloro-1-aminobutane.
Oxidation: Nitroalkenes or other oxidized derivatives.
Applications De Recherche Scientifique
1-Chloro-1-nitrobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-chloro-1-nitrobutane involves its reactivity with nucleophiles and electrophiles. The nitro group is highly electron-withdrawing, making the carbon atom to which it is attached more susceptible to nucleophilic attack. The chloro group can also participate in substitution reactions, further enhancing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
1-Chloro-1-nitrobutane can be compared with other similar compounds, such as:
1-Bromo-1-nitrobutane: Similar in structure but with a bromo group instead of a chloro group. It exhibits different reactivity due to the larger size and lower electronegativity of bromine.
1-Chloro-2-nitropropane: Similar in structure but with a different carbon chain. It has different physical and chemical properties due to the variation in the carbon skeleton.
1-Chloro-1-nitroethane: A shorter carbon chain, leading to different reactivity and applications.
Propriétés
Numéro CAS |
81668-01-1 |
|---|---|
Formule moléculaire |
C4H8ClNO2 |
Poids moléculaire |
137.56 g/mol |
Nom IUPAC |
1-chloro-1-nitrobutane |
InChI |
InChI=1S/C4H8ClNO2/c1-2-3-4(5)6(7)8/h4H,2-3H2,1H3 |
Clé InChI |
LTCNZEYBPPUKDV-UHFFFAOYSA-N |
SMILES canonique |
CCCC([N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


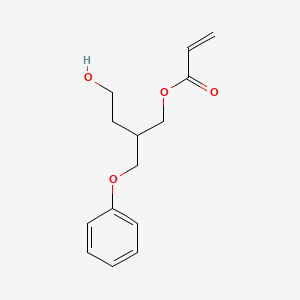


![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)

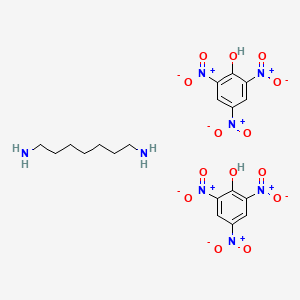
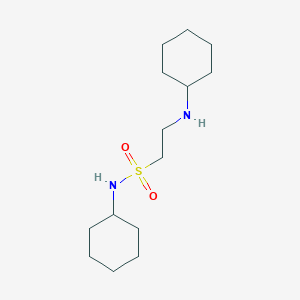
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)
